
(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione
Overview
Description
(3S,6S)-3,6-Dimethyl-1,4-dioxane-2,5-dione, commonly referred to as L-lactide, is a cyclic dimer derived from lactic acid. It serves as a critical monomer for synthesizing poly(L-lactic acid) (PLA), a biodegradable and biocompatible thermoplastic polymer . Structurally, it contains two stereogenic centers with (S,S)-configuration, forming a six-membered ring with ester functionalities .
L-lactide is pivotal in biomedical applications, including tissue engineering scaffolds, resorbable sutures, and implants due to its controlled degradation profile . Industrially, it undergoes ring-opening polymerization (ROP) catalyzed by agents like stannous octoate, producing high-molecular-weight PLA with isotactic tacticity . Its physical properties include a melting point of 96–99°C and a molar mass of 144.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antrafenine involves multiple steps. One of the methods includes the reaction between 2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanol and Isatoic anhydride to form 4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate. This intermediate is then alkylated with 4-chloro-7-(trifluoromethyl)quinoline to complete the synthesis of Antrafenine .
Industrial Production Methods: Industrial production methods for Antrafenine Dihydrochloride are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Antrafenine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly involving its phenyl and piperazine rings.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the phenyl or piperazine rings .
Scientific Research Applications
Polymer Production
L-lactide serves as a monomer for polylactic acid (PLA), a biodegradable thermoplastic widely used in packaging materials and biomedical devices. PLA is synthesized through the ring-opening polymerization of L-lactide, which has garnered interest due to its environmental benefits over traditional petroleum-based plastics .
Drug Delivery Systems
Research has shown that L-lactide can be utilized to modify drug carriers or create new ones. Its biocompatibility and biodegradability make it an ideal candidate for developing controlled-release drug delivery systems. Studies indicate that incorporating L-lactide into polymer matrices can enhance drug solubility and stability .
Biological Applications
L-lactide exhibits potential bioactivity against various pathogens. Investigations into its antimicrobial properties suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Chemical Intermediates
In organic synthesis, L-lactide acts as a building block for more complex organic molecules. It can undergo various chemical reactions such as oxidation and reduction to form derivatives used in specialty chemicals like solvents and plasticizers .
Mechanism of Action
The mechanism of action of Antrafenine Dihydrochloride is believed to be associated with the inhibition of cyclooxygenase activity. There are two unique cyclooxygenases described in mammals: COX-1 and COX-2. COX-1 synthesizes prostaglandins necessary for normal gastrointestinal and renal function, while COX-2 generates prostaglandins involved in inflammation. Inhibition of COX-1 is thought to be associated with gastrointestinal and renal toxicity, while inhibition of COX-2 provides anti-inflammatory activity .
Comparison with Similar Compounds
Structural and Stereochemical Variations
L-lactide belongs to the 1,4-dioxane-2,5-dione family, which includes stereoisomers and analogs differing in substituents or configuration:
Compound Name | CAS RN | Molecular Formula | Configuration | Key Structural Features |
---|---|---|---|---|
L-lactide | 4511-42-6 | C₆H₈O₄ | (3S,6S) | Two methyl groups in (S,S)-configuration |
D-lactide | 25038-75-3 | C₆H₈O₄ | (3R,6R) | Enantiomer of L-lactide |
meso-Lactide | 13076-19-2 | C₆H₈O₄ | (3R,6S) | Internally compensated stereocenters |
Glycolide | 502-97-3 | C₄H₄O₄ | N/A | No methyl groups; 1,4-dioxane-2,5-dione |
Key Differences :
- Stereochemistry : L- and D-lactide are enantiomers, while meso-lactide is a diastereomer with one (R) and one (S) center, leading to distinct polymer properties .
- Substituents : Glycolide lacks methyl groups, resulting in a simpler structure and faster degradation .
Physical and Thermal Properties
*Assumed similar to L-lactide due to enantiomerism.
†Literature value outside provided evidence.
‡Glycolide polymers (PGA) exhibit high crystallinity due to symmetry.
Notes:
- Meso-lactide’s lower melting point reflects reduced symmetry and weaker intermolecular forces .
- L-lactide’s heat capacity data (368.3–438.9 K) highlight its thermal stability during processing .
Polymerization Behavior and Product Characteristics
Stereochemical Influence on Polymer Tacticity
- L- or D-lactide : ROP produces isotactic PLA with high crystallinity, tensile strength, and slow degradation .
- Meso-lactide : Forms atactic or heterotactic PLA, yielding amorphous polymers with flexibility and faster hydrolysis .
- Racemic lactide (L/D blend): Generates stereocopolymers with intermediate properties, often used for tunable mechanical performance .
Copolymerization with Glycolide
Biological Activity
(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione is a cyclic compound with significant potential in various fields, including medicinal chemistry and materials science. This article explores its biological activity, synthesis methods, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₆H₈O₄
- Molecular Weight : 144.13 g/mol
- Melting Point : 92–94 °C
- Boiling Point : 255 °C
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions of precursors under controlled conditions. Common methods include:
- Oxidation of Alcohols : Using potassium permanganate or chromium trioxide in acidic media.
- Continuous Flow Reactors : Employed for large-scale production to ensure high yields and purity.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. Research has shown its effectiveness against various bacterial strains. For instance:
- Study Findings : In a study published in the Journal of Biomacromolecules, the compound was tested against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition of bacterial growth at certain concentrations .
The mechanism by which this compound exerts its biological effects may involve:
- Interaction with Cellular Targets : The dioxane ring structure allows for specific interactions with enzymes or receptors within microbial cells.
- Modulation of Enzyme Activity : It may inhibit key enzymes involved in bacterial metabolism or cell wall synthesis.
Case Study 1: Antibacterial Efficacy
A laboratory study evaluated the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
Case Study 2: Drug Development Potential
In drug design applications, this compound has been explored as a scaffold for developing new pharmaceuticals. Its unique structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
1,4-Dioxane | Simpler structure without methyl substitutions | Limited biological activity |
2,5-Dimethyl-1,4-Dioxane | Methyl groups at different positions | Moderate activity |
(3S)-Cis-3,6-Dimethyl-1,4-Dioxane | Similar dioxane framework but different stereochemistry | Enhanced bioactivity |
Q & A
Basic Research Questions
Q. What are the established synthesis methods for (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : The compound is typically synthesized via cyclization of lactic acid derivatives. Key steps include controlled dehydration and dimerization under vacuum or inert atmospheres to minimize racemization. For stereochemical control, catalytic systems (e.g., tin octoate) are used at temperatures between 120–160°C . Enantiomeric purity can be confirmed using chiral HPLC or X-ray crystallography, as demonstrated in structural studies of related lactides .
Q. What analytical techniques are most reliable for characterizing this compound and its degradation products?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm molecular structure and stereochemistry (e.g., methyl group coupling patterns at δ 1.5–1.7 ppm) .
- DSC/TGA : Determines melting point (~116–119°C) and thermal stability .
- HPLC-MS : Monitors hydrolytic degradation products (e.g., lactic acid oligomers) under acidic/basic conditions .
Q. How does pH influence the stability of this compound in aqueous environments?
- Methodological Answer : Hydrolysis rates increase under extreme pH. In acidic conditions (pH < 3), the dioxane ring opens via protonation of carbonyl oxygen, forming lactic acid derivatives. Alkaline conditions (pH > 10) promote nucleophilic attack by hydroxide ions. Stability assays should use buffered solutions (pH 4–7) with periodic sampling for HPLC analysis .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity observed in the ring-opening polymerization of this compound?
- Methodological Answer : The stereochemistry of the methyl groups directs nucleophilic attack during polymerization. Computational studies (DFT) and X-ray crystallography reveal that the (3S,6S) configuration favors axial opening, leading to isotactic poly(lactic acid) (PLA) with high crystallinity. Experimental validation involves monitoring polymerization kinetics via in situ FTIR and comparing tacticity by ¹H NMR .
Q. How can copolymerization with other lactides tune the mechanical properties of resulting polymers?
- Methodological Answer : Copolymerizing (3S,6S)-dimethyl-dioxanedione with L-lactide or D-lactide alters crystallinity and degradation rates. For example:
- High L-content : Increases tensile strength but reduces flexibility.
- Random copolymers : Achieve intermediate glass transition temperatures (Tg) measured by DSC.
- Method : Use Sn(Oct)₂ catalyst at 140°C under vacuum, with monomer feed ratios optimized via Design of Experiments (DoE) .
Q. What strategies resolve contradictions in reported physical properties (e.g., CAS registry discrepancies)?
- Methodological Answer : Cross-reference authoritative databases (NIST, PubChem) and verify stereochemical descriptors. For example:
- CAS 4511-42-6 : Refers to the (3S,6S) enantiomer confirmed by NIST .
- CAS 95-96-5 : Often misassigned to racemic mixtures; validate via chiral chromatography .
Q. What experimental designs mitigate batch-to-batch variability in polymer molecular weight?
- Methodological Answer :
- Purification : Recrystallize monomer from ethyl acetate to ≥99% purity (HPLC) .
- Polymerization Control : Use argon sparging to exclude moisture and real-time GPC to track Mn.
- Statistical Analysis : Apply ANOVA to identify critical factors (e.g., catalyst concentration, reaction time) .
Q. Key Recommendations for Researchers
- Stereochemical Confirmation : Always use chiral HPLC or X-ray crystallography to verify enantiopurity before polymerization .
- Degradation Studies : Simulate physiological conditions (pH 7.4, 37°C) with phosphate-buffered saline for biomedical applications .
- Data Validation : Cross-check CAS numbers and physical data against NIST or peer-reviewed literature to avoid misassignment .
Properties
IUPAC Name |
(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTUDXZGHPGLLC-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(C(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)O[C@H](C(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33135-50-1 | |
Record name | L-Lactide homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33135-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5049655 | |
Record name | L-Dilactide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4511-42-6, 33135-50-1 | |
Record name | L-Lactide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4511-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lactide, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004511426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3S-cis)-, homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033135501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3S,6S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Dilactide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S-cis)-3,6-dimethyl-1,4-dioxane-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.576 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LACTIDE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ13TO4NO1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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